molecular formula C16H17ClN2 B1472930 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride CAS No. 1440535-77-2

2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride

Cat. No.: B1472930
CAS No.: 1440535-77-2
M. Wt: 272.77 g/mol
InChI Key: QYJAJQABJSXXKT-UHFFFAOYSA-N
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Description

Historical Context of Phenethylamine Derivatives in Organic Chemistry

The historical development of phenethylamine derivatives traces back to the late 19th and early 20th centuries, when fundamental research established the foundational principles governing this important class of organic compounds. Phenethylamine itself, first recognized as early as 1890, represents a cornerstone molecule in the evolution of modern organic chemistry and neuropharmacology. The systematic exploration of phenethylamine derivatives gained significant momentum through the pioneering work of chemists who recognized the profound biological significance of compounds containing the phenethylamine backbone. These early investigations revealed that phenethylamine serves as a natural monoamine alkaloid and trace amine, acting as a central nervous system stimulant through its interactions with specific neuroreceptor systems.

The significance of phenethylamine derivatives expanded dramatically during the mid-20th century when researchers began to understand their role as precursors to numerous biologically active compounds. Phenethylamine is naturally produced in mammals from the amino acid L-phenylalanine through the enzymatic action of aromatic L-amino acid decarboxylase via enzymatic decarboxylation. This biosynthetic pathway demonstrated the fundamental importance of phenethylamine structures in biological systems, leading researchers to investigate synthetic modifications that could yield compounds with enhanced or novel properties. The class of substituted phenethylamines encompasses all derivative compounds formed by replacing one or more hydrogen atoms in the phenethylamine core structure with various substituents, creating an enormous chemical space for exploration.

The evolution of phenethylamine chemistry during the 1960s and subsequent decades was marked by systematic studies of structural modifications and their corresponding biological effects. Alexander Shulgin, a biochemist and pharmacologist, conducted extensive research on phenethylamine derivatives during the 1980s and 1990s, reporting the synthesis of numerous new psychoactive compounds including various series of substituted phenethylamines. This period of intensive research established many of the fundamental structure-activity relationships that continue to guide contemporary medicinal chemistry investigations. The development of sophisticated analytical techniques and synthetic methodologies during this era enabled chemists to create increasingly complex phenethylamine derivatives, including compounds featuring multiple ring systems, extended side chains, and novel functional group arrangements.

The contemporary understanding of phenethylamine derivatives has been enriched by advances in computational chemistry and high-throughput screening methodologies. Modern research has revealed that phenethylamines represent one of the most structurally diverse classes of bioactive compounds, with representatives spanning multiple pharmacological categories including central nervous system stimulants, hallucinogens, empathogens, appetite suppressants, decongestants, bronchodilators, antidepressants, and vasopressors. The structural flexibility inherent in the phenethylamine framework allows for the incorporation of various substituents on the phenyl ring, the ethyl side chain, and the amino group, creating virtually unlimited possibilities for chemical modification and optimization.

Properties

IUPAC Name

2-phenyl-2-(2-phenylethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2.ClH/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14;/h1-10,16,18H,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJAJQABJSXXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the release of neurotransmitters such as norepinephrine and dopamine. The compound interacts with monoamine oxidases (MAO) and other enzymes involved in neurotransmitter metabolism. These interactions can influence the levels of neurotransmitters in the brain, affecting mood and cognitive functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase the levels of dopamine and serotonin in the brain, which can enhance mood and cognitive functions. Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short half-life, with rapid metabolism and clearance from the body. Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance mood and cognitive functions by increasing neurotransmitter levels. At high doses, it may cause adverse effects such as anxiety, agitation, and rapid heart rate. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Toxicity studies in animal models are essential for determining the safe and effective dosage of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidases (MAO) and other enzymes involved in neurotransmitter metabolism. The compound’s metabolism can affect the levels of neurotransmitters such as dopamine and serotonin, influencing mood and cognitive functions. Additionally, it may interact with cofactors and other enzymes involved in metabolic processes, affecting overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride, a compound with the molecular formula C17H20ClN2, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenethylamine moiety linked to a phenyl group through an acetonitrile functional group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies. Its unique structure may contribute to its interactions with various biological targets, particularly neurotransmitter receptors.

Research indicates that this compound may interact with trace amine-associated receptors (TAARs) , which are implicated in mood regulation and cognitive functions. These interactions suggest potential therapeutic applications in treating psychiatric disorders. The compound's ability to modulate neurotransmission positions it as a candidate for further investigation in neuroactive drug development.

Neuropharmacological Effects

  • Mood Regulation : Preliminary studies suggest that compounds similar to this compound may influence mood and cognitive functions through their action on TAARs.
  • Potential Antidepressant Effects : Given its structural similarity to other psychoactive substances, this compound could exhibit antidepressant-like effects, warranting further exploration in clinical settings .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the unique biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(Benzylamino)-2-(p-tolyl)acetonitrileBenzyl substitution instead of phenethylMay have different receptor interaction profiles
2-(Phenethylamino)-2-phenylacetonitrileContains a phenyl rather than a p-tolylPotentially different pharmacological properties
4-MethoxyphenethylamineMethoxy group on the aromatic ringAlters lipophilicity and possibly receptor binding

The presence of both the phenethylamine framework and the p-tolyl group in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has indicated that compounds interacting with TAARs can modulate neurotransmitter release, influencing mood and cognition. This suggests that this compound may be effective in treating mood disorders.
  • Antimicrobial Studies : Although direct studies on this specific compound are scarce, related phenethylamines have shown promising results against various pathogens. For instance, alkaloids with similar structures have demonstrated MIC values as low as 0.0048 mg/mL against E. coli and Bacillus species, indicating strong antimicrobial properties .

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

The primary pharmacological target of 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is the trace amine-associated receptor 1 (TAAR1). This receptor is involved in the modulation of neurotransmission, influencing mood and cognitive functions. The compound has been shown to stimulate the release of neurotransmitters such as norepinephrine and dopamine, which are crucial for mood regulation and cognitive performance .

1.2 Potential Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. By interacting with TAARs, the compound may enhance mood and cognitive functions, making it a candidate for further exploration in clinical settings for treating psychiatric disorders .

Biochemical Properties

3.1 Solubility and Stability

The hydrochloride form of the compound enhances its solubility in aqueous environments, making it suitable for biological studies. However, its stability and degradation are critical factors that can influence its efficacy in laboratory settings .

3.2 Metabolic Pathways

The compound is primarily metabolized by monoamine oxidases (MAO), specifically MAO-B, which plays a significant role in neurotransmitter metabolism. Understanding these metabolic pathways is essential for predicting the compound's pharmacokinetic properties and potential therapeutic effects .

Neuroactive Drug Development

A study exploring the effects of various phenethylamine derivatives on TAARs highlighted the potential of this compound as a neuroactive drug candidate. The research demonstrated that compounds interacting with TAARs could potentially lead to novel treatments for mood disorders .

Animal Model Studies

In animal models, varying doses of this compound have shown differential effects on mood enhancement and cognitive function improvement through increased neurotransmitter levels. These findings suggest that dosage optimization could be crucial for therapeutic applications .

Comparison with Similar Compounds

Pharmacological and Chemical Properties Comparison

Compound Key Features Potential Applications References
2-(Phenethylamino)-2-phenyl-acetonitrile HCl Phenethylamino group, nitrile, hydrochloride salt Receptor ligand studies, drug intermediates
2-(Ethylamino)-2-phenyl-acetonitrile HCl Ethylamino group, simpler structure Early-stage drug discovery
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile HCl Methoxy substitution, enhanced electronic effects Selective receptor targeting
N-(5-Methylthiazol-2-yl)-2-(phenethylamino)acetamide Thiazole ring, acetamide group Antitumor research

Preparation Methods

Phase-Transfer Catalysis Method with Aminoacetaldehyde Dimethyl Acetal

  • Process Description :
    One approach involves reacting N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase-transfer catalyst within a biphasic organic solvent-water system. After reaction completion, the organic layer is separated, solvent evaporated, and the residue is converted into the hydrochloride salt by passing dry hydrogen chloride gas through a solvent solution of the compound.
  • Catalysts and Bases :
    Phase-transfer catalysts such as quaternary ammonium salts (e.g., cetyltrimethylammonium chloride, tetrabutylammonium bromide) or polyethylene glycols (e.g., polyethylene glycol 400) are used to enhance the reaction rate by facilitating alkali transfer into the organic phase.
  • Reaction Conditions :
    The reaction is typically conducted under reflux or controlled temperature conditions (~10 hours reaction time), with the phase-transfer catalyst accelerating hydrogen chloride adsorption and shifting the equilibrium to favor product formation.
  • Advantages :
    This method improves yield compared to traditional reflux methods (yield >67%), reduces raw material consumption, and yields a more stable product less prone to moisture absorption.
  • Reference : CN101538223A

Condensation of Phenylacetonitrile and Cyclohexanone Using Phase Transfer Catalysts

  • Process Description :
    Another method involves the condensation of phenylacetonitrile with cyclohexanone in an aqueous hydroxide solution using phase-transfer catalysts to produce β-hydroxynitrile intermediates. These intermediates can be further reduced and methylated to yield the target compound or its derivatives.
  • Catalysts :
    Tetrabutylammonium borohydride is used as a reducing agent, often in dichloromethane solvent, followed by methylation with methyl iodide.
  • Salt Formation :
    After reduction and methylation, hydrochloric acid gas is passed through the organic solvent solution to form the hydrochloride salt, which is then crystallized and purified by recrystallization from acetone.
  • Reaction Conditions :
    Temperatures are carefully controlled between 0-30 °C during reduction and methylation steps, with the hydrochloric acid gas treatment performed at 25-30 °C.
  • Yield and Purity :
    This method provides high purity intermediates suitable for subsequent pharmaceutical synthesis without additional purification.
  • Reference : EP1721889A1

Use of Zinc Borohydride in Tetrahydrofuran for Phenylethylamine Derivatives

  • Process Description :
    A reductive amination approach involves adding phenylacetamide and toluene to a tetrahydrofuran solution of zinc borohydride, heating the mixture to 90-96 °C, followed by acidification, extraction, and basification steps to isolate phenylethylamine derivatives.
  • Advantages and Challenges :
    Zinc borohydride offers a balance between reactivity and selectivity, avoiding the harsher conditions or side reactions observed with other reductants like lithium aluminum hydride or iron powder.
  • Reaction Time :
    The reaction typically proceeds over 3.5-4.5 hours under controlled temperature.
  • Reference : CN103641725A

Data Table: Summary of Preparation Methods

Method No. Starting Materials Catalysts/Agents Solvent(s) Reaction Conditions Yield (%) Notes Reference
1 N-(2-phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal Phase-transfer catalysts (quaternary ammonium salts, PEGs), base Organic solvent + water Reflux, ~10 h, phase-transfer catalysis >67 Improved yield and product stability, reduced raw material use CN101538223A
2 Phenylacetonitrile + cyclohexanone Tetrabutylammonium borohydride, methyl iodide Dichloromethane 0-30 °C reduction and methylation; HCl gas at 25-30 °C High High purity product, suitable for direct pharmaceutical use EP1721889A1
3 Phenylacetamide Zinc borohydride Tetrahydrofuran + toluene 90-96 °C, 3.5-4.5 h Not specified Balanced reactivity, avoids harsh reductants CN103641725A

Detailed Research Findings and Notes

  • Phase-Transfer Catalysis : The use of phase-transfer catalysts significantly enhances the reaction rate and yield by facilitating the transfer of hydroxide ions into the organic phase, which promotes the nucleophilic substitution necessary for forming the aminoacetamide intermediate. This method also reduces reaction time from several hours to approximately 10 hours with better control over by-products and moisture sensitivity.

  • Hydrochloride Salt Formation : Passing dry hydrogen chloride gas through the organic solution of the free base is a common and effective method to obtain the hydrochloride salt. Controlled temperature (25-30 °C) during this step ensures optimal crystallization and purity. Subsequent recrystallization from acetone further improves product quality.

  • Reduction and Methylation Steps : The reduction of β-hydroxynitrile intermediates using tetrabutylammonium borohydride followed by methylation with methyl iodide under cold conditions (0-5 °C) provides a clean conversion to the desired amine derivative. Monitoring by thin-layer chromatography ensures reaction completion.

  • Environmental and Economic Considerations : The avoidance of highly reactive and expensive reagents like n-butyl lithium (common in other phenylacetonitrile syntheses) reduces environmental impact and cost. The use of aqueous base and phase-transfer catalysts is more sustainable and easier to control industrially.

  • Purification Techniques : Extraction sequences involving aqueous and organic solvents, drying agents (e.g., sodium sulfate), and controlled crystallization steps are critical for isolating the hydrochloride salt in high purity and yield.

Q & A

Q. What are the optimized synthetic protocols for 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under mild conditions. For example, a base like K₂CO₃ in acetonitrile can facilitate the reaction, as demonstrated in analogous compounds . Key parameters to optimize include:
  • Reagent stoichiometry (e.g., molar ratios of phenethylamine to nitrile precursors).
  • Solvent choice (polar aprotic solvents like acetonitrile enhance reactivity).
  • Reaction time (monitored via TLC to avoid side products).
  • Work-up procedures (filtration to remove salts, followed by solvent evaporation under reduced pressure).
    Statistical experimental design (e.g., factorial design) can minimize trial runs while identifying critical variables .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the phenethylamino group (δ 2.8–3.5 ppm for –CH₂–N–) and nitrile functionality (C≡N stretching absent in IR but confirmed via ¹³C at ~120 ppm) .
  • XRD analysis : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding patterns, critical for confirming hydrochloride salt formation .
  • FTIR : Validate secondary amine N–H stretches (3200–3400 cm⁻¹) and absence of aldehyde impurities (no peaks at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the nitrile group may act as an electron-withdrawing group, influencing reactivity .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., viral proteases) using software like AutoDock Vina. Docking studies on analogous compounds reveal interactions via hydrogen bonding with active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to prioritize candidates for experimental validation.

Q. What strategies resolve contradictions in spectroscopic data between batches or literature reports?

  • Methodological Answer :
  • Cross-validation : Combine XRD (definitive structural data) with NMR/IR to confirm purity and identity. For example, discrepancies in amine proton shifts may arise from hydrochloride salt formation vs. free base .
  • Batch comparison : Use HPLC-MS to detect trace impurities (e.g., unreacted phenethylamine) that alter spectral profiles.
  • Literature benchmarking : Compare with structurally similar compounds (e.g., 2-amino-2-phenylacetonitrile derivatives) to contextualize unexpected peaks .

Q. How can this compound serve as a precursor in multi-step syntheses (e.g., drug discovery), and what are critical reaction design considerations?

  • Methodological Answer :
  • Functional group compatibility : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification. Protect the amine moiety (e.g., Boc protection) during such transformations .
  • Scale-up challenges : Optimize solvent systems for solubility (e.g., DMF for polar intermediates) and avoid exothermic reactions in large batches.
  • Case study : Analogous compounds have been used to synthesize bioactive molecules, such as kinase inhibitors, via Pd-catalyzed cross-coupling .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.